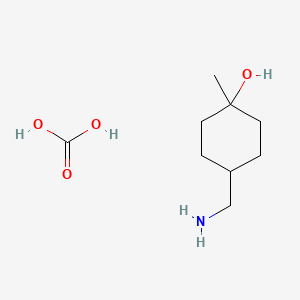

trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is widely recognized for its antifibrinolytic properties, which means it helps prevent the breakdown of fibrin, a protein essential for blood clotting . This compound is commonly used in the medical field to treat and prevent excessive bleeding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid involves several steps:

Catalytic Hydrogenation: 4-hydroxybenzoic acid undergoes catalytic hydrogenation to form 4-hydroxycyclohexyl formic acid.

Esterification: The 4-hydroxycyclohexyl formic acid is then esterified.

Oxidation: The esterified product is oxidized to form 4-oxo cyclohexyl formic ether.

Condensation: The 4-oxo cyclohexyl formic ether undergoes condensation with nitromethane.

Catalytic Hydrogenation: The resulting 4-nitryl methylene cyclohexyl formic ether is hydrogenated.

Hydrolysis and Conversion: Finally, the product is hydrolyzed and converted to trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid.

Industrial Production Methods

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves using readily available raw materials, minimizing side reactions, and maximizing yield. The steps are similar to the synthetic routes mentioned above but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: The compound can be reduced under specific conditions.

Substitution: It can undergo substitution reactions, particularly involving the amino and carboxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.

Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various carboxylic acid derivatives, while reduction can yield different alcohols and amines .

Scientific Research Applications

Based on the search results, there is no information about the applications of "trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid." However, the search results do provide information on the applications of trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), which may be related.

T-AMCHA, also known as tranexamic acid, is an anti-fibrinolytic agent . Research indicates it accelerates barrier recovery and prevents epidermal hyperplasia . T-AMCHA has been recognized as a valuable raw material for producing a wide variety of pharmaceuticals or high molecular weight materials .

Scientific Research Applications of T-AMCHA:

- Dermatology: T-AMCHA accelerates barrier recovery in both hairless mouse and human skin after injuries to the epidermis . It also reduces the degree of epidermal hyperplasia induced by repeated tape stripping or acetone treatment .

- Protease Inhibition: T-AMCHA inhibits plasmin, a serine protease, which accelerates barrier recovery and inhibits epidermal hyperplasia induced by repeated barrier disruption .

- Anti-fibrinolytic Agent: T-AMCHA is a well-known anti-plasmin reagent .

- Stabilizing Agent: It can stabilize the interaction of amino acids of the recombinant kringle 1 domain of human plasminogen with omega-amino acids .

- Inhibitor: T-AMCHA methylamide inhibits the physical interaction between urokinase-type plasminogen .

- Monomer: It can be used as a monomer in the manufacture of plastic products . In this process, the notified substance is reacted with one or more other polymers .

Mechanism of Action

The primary mechanism of action of trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid involves the inhibition of plasminogen activation. By competitively inhibiting the activation of plasminogen to plasmin, the compound prevents the breakdown of fibrin, thereby reducing bleeding . This mechanism is similar to that of other antifibrinolytic agents but is more potent .

Comparison with Similar Compounds

Similar Compounds

Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but less potent.

4-(aminomethyl)benzoic acid: Used in similar applications but with different chemical properties.

Uniqueness

Trans-4-(aminomethyl)-1-methyl-cyclohexanol;carbonic acid is unique due to its high potency and effectiveness in preventing fibrinolysis. Its chemical structure allows for strong binding to plasminogen, making it more effective than similar compounds .

Biological Activity

Trans-4-(Aminomethyl)-1-methyl-cyclohexanol carbonic acid is a chemical compound characterized by a cyclohexane ring with specific functional groups that impart unique biological activities. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NO3. The structural features include:

- A cyclohexane ring

- An aminomethyl group at the 4-position

- A methyl group at the 1-position

- A hydroxyl group contributing to its acidity

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the function of proteins and enzymes. This interaction may modulate enzymatic activities, making it a potential candidate for therapeutic applications .

1. Enzyme Interaction

Research indicates that this compound can act as a ligand for various enzymes. Its ability to form hydrogen bonds enhances its binding affinity, which could lead to inhibition or activation of enzymatic pathways .

2. Therapeutic Potential

In studies related to wound healing, trans-4-(Aminomethyl)cyclohexane carboxylic acid (a related compound) has demonstrated anti-fibrinolytic activity, promoting barrier recovery in epidermal tissues. This suggests that this compound may similarly aid in tissue repair processes by inhibiting proteolytic enzymes associated with wound healing .

3. Pharmacological Applications

The compound is being explored for its role as a precursor in the synthesis of pharmaceutical agents. It has been investigated for potential applications in treating conditions related to protease activity, such as skin disorders and other inflammatory conditions .

Case Study 1: Wound Healing

In a controlled study, the application of a formulation containing this compound accelerated the recovery of epidermal barriers in models subjected to repeated injury. The results indicated a significant reduction in epidermal hyperplasia when compared to untreated controls, highlighting its potential as a therapeutic agent in dermatological applications .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit serine proteases involved in inflammatory responses, suggesting that it may serve as a therapeutic agent for managing inflammatory diseases .

Comparative Analysis with Related Compounds

The unique structure of this compound sets it apart from similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Trans-4-(Aminomethyl)cyclohexanol | Lacks methyl group at 1-position | Moderate enzyme interaction |

| Trans-4-(Aminomethyl)-cyclohexanecarboxylic acid | Contains carboxylic acid group | Anti-fibrinolytic properties |

| Trans-4-(Aminomethyl)-1-methyl-cyclohexanone | Contains ketone group | Reduced biological activity |

Properties

Molecular Formula |

C9H19NO4 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-(aminomethyl)-1-methylcyclohexan-1-ol;carbonic acid |

InChI |

InChI=1S/C8H17NO.CH2O3/c1-8(10)4-2-7(6-9)3-5-8;2-1(3)4/h7,10H,2-6,9H2,1H3;(H2,2,3,4) |

InChI Key |

JNAYWOYFLCHZBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(CC1)CN)O.C(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.